molecular formula C7H3BrF3NO3 B1477913 1-Bromo-2-difluoromethoxy-4-fluoro-3-nitrobenzene CAS No. 1804909-96-3

1-Bromo-2-difluoromethoxy-4-fluoro-3-nitrobenzene

Cat. No. B1477913
CAS RN: 1804909-96-3
M. Wt: 286 g/mol
InChI Key: QYFJLGICZKFTJE-UHFFFAOYSA-N
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Description

“1-Bromo-2-difluoromethoxy-4-fluoro-3-nitrobenzene” is a chemical compound with the molecular formula C7H3BrF3NO3 . It has a molecular weight of 241.01 . The compound is a colorless to yellow liquid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-(Difluoromethoxy)nitrobenzene can be synthesized by reacting 4-nitrophenol with KOH, water, and methanol . Additionally, 1-Bromo-4-nitrobenzene undergoes palladium-catalyzed Stille cross-coupling reaction with furan-2-yltributyltin using Dabco (triethylenediamine) as a ligand .


Molecular Structure Analysis

The InChI code for “1-Bromo-2-difluoromethoxy-4-fluoro-3-nitrobenzene” is 1S/C7H4BrF3O/c8-5-2-1-4(9)3-6(5)12-7(10)11/h1-3,7H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a colorless to yellow liquid . It has a molecular weight of 241.01 . The compound should be stored in a refrigerator .

Safety and Hazards

The compound is considered hazardous. It has been assigned the signal word “Warning” and is associated with hazard statements H227, H302, H319, H412 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-4-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-3-1-2-4(9)5(12(13)14)6(3)15-7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFJLGICZKFTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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